N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide is a chemical compound with the molecular formula C11H8ClFN2O and a molecular weight of 238.65 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide involves several steps. One common method includes the cyclization of appropriate precursors followed by functional group modifications . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: This reaction converts the compound into corresponding phenoxy acids under acidic or basic conditions.
Scientific Research Applications
N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with the DNA replication process in microorganisms, leading to their death . The compound’s fluorine and chlorine atoms enhance its binding affinity and biological activity .
Comparison with Similar Compounds
N-(6-Chloro-8-fluoroquinolin-2-yl)acetamide can be compared with other quinoline derivatives such as:
N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds also exhibit significant biological activities but differ in their structural features and specific applications.
Fluoroquinolones: These are well-known antibacterial agents with a broad spectrum of activity, but they have different substitution patterns on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8ClFN2O |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
N-(6-chloro-8-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H8ClFN2O/c1-6(16)14-10-3-2-7-4-8(12)5-9(13)11(7)15-10/h2-5H,1H3,(H,14,15,16) |
InChI Key |
CJRVANHZMBTULM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C(C=C2C=C1)Cl)F |
Origin of Product |
United States |
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